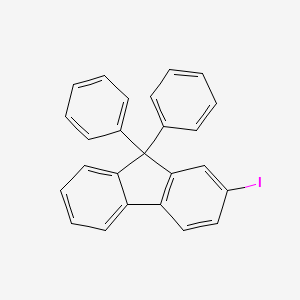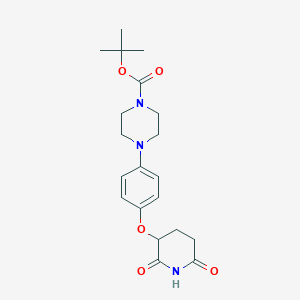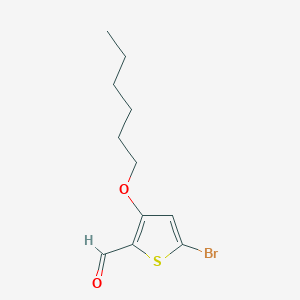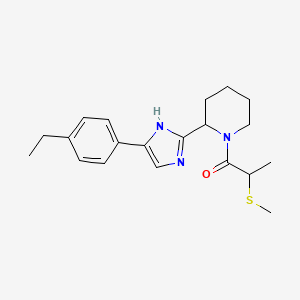
3-Acetylthiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetylthiophene-2-carbaldehyde is a heterocyclic organic compound that features a thiophene ring substituted with an acetyl group at the third position and an aldehyde group at the second position. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylthiophene-2-carbaldehyde typically involves the functionalization of thiophene rings. One common method is the Friedel-Crafts acylation of thiophene, followed by formylation. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts .
Industrial Production Methods: Industrial production methods for thiophene derivatives, including this compound, often involve large-scale Friedel-Crafts reactions. These processes are optimized for yield and efficiency, utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
化学反応の分析
Types of Reactions: 3-Acetylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-Acetylthiophene-2-carboxylic acid.
Reduction: 3-Acetylthiophene-2-methanol.
Substitution: Depending on the electrophile, various substituted thiophene derivatives.
科学的研究の応用
3-Acetylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
作用機序
The mechanism of action of 3-Acetylthiophene-2-carbaldehyde in biological systems involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity .
類似化合物との比較
Thiophene-2-carbaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.
2-Acetylthiophene: The acetyl group is at the second position, leading to different chemical properties and reactivity.
Uniqueness: 3-Acetylthiophene-2-carbaldehyde is unique due to the presence of both an acetyl and an aldehyde group on the thiophene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C7H6O2S |
|---|---|
分子量 |
154.19 g/mol |
IUPAC名 |
3-acetylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H6O2S/c1-5(9)6-2-3-10-7(6)4-8/h2-4H,1H3 |
InChIキー |
BCDPUTZQOSFHKF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(SC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
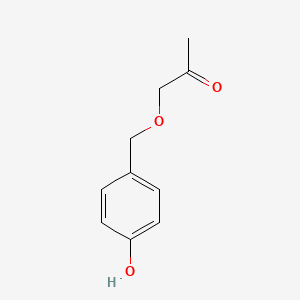
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)

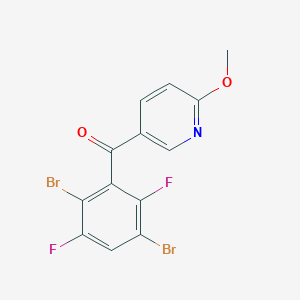
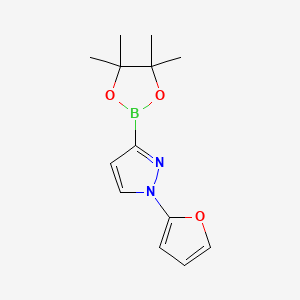
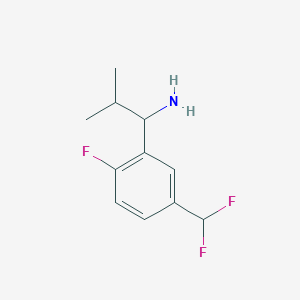
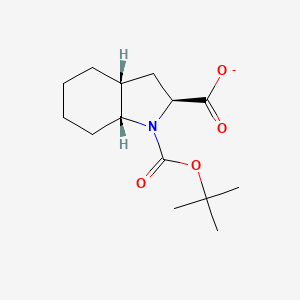
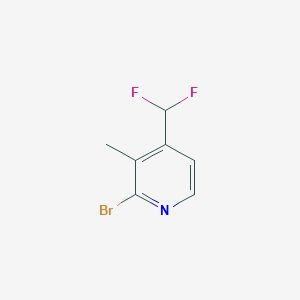
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
